5-Bromo-2-fluoro-4-nitrophenol chemical properties and molecular structure
5-Bromo-2-fluoro-4-nitrophenol chemical properties and molecular structure
Title: Comprehensive Technical Guide on 5-Bromo-2-fluoro-4-nitrophenol: Molecular Structure, Reactivity, and Synthetic Applications
Abstract In the realm of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for accessing complex molecular architectures. 5-Bromo-2-fluoro-4-nitrophenol (CAS: 1805031-77-9) represents a uniquely versatile, poly-substituted benzene derivative[1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the electronic properties of this molecule and provide field-proven, self-validating methodologies for converting it into highly prized heterocyclic scaffolds, specifically 5,6-disubstituted indoles.
Introduction & Molecular Architecture
The utility of 5-Bromo-2-fluoro-4-nitrophenol lies in its "push-pull" electronic system and its orthogonal reactivity handles. The molecule features an electron-donating hydroxyl group (-OH) and a strongly electron-withdrawing nitro group (-NO2) positioned para to each other.
This specific substitution pattern creates a highly predictable reactivity profile:
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Acidity: The cumulative electron-withdrawing inductive effects of the fluorine and bromine atoms, coupled with the resonance effect of the para-nitro group, significantly lower the pKa of the phenolic proton.
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Orthogonal Halogens: The fluorine atom at C2 is relatively stable under standard cross-coupling conditions, whereas the bromine atom at C5 is highly activated, especially once the adjacent nitro group is manipulated.
Chemical Properties & Reactivity Profiling
To effectively utilize this building block, one must understand the distinct electronic environment at each carbon position. The data below summarizes the physicochemical properties and the comparative reactivity of the ring positions.
Data Presentation
Table 1: Physicochemical Properties of 5-Bromo-2-fluoro-4-nitrophenol
| Property | Value |
| CAS Number | 1805031-77-9 |
| Molecular Formula | C6H3BrFNO3 |
| Molecular Weight | 236.00 g/mol |
| SMILES | OC1=CC(Br)=C(=O)C=C1F |
| Predicted pKa | ~4.5 - 5.5 (Highly acidic) |
| Physical State | Solid |
Table 2: Comparative Reactivity of Ring Positions
| Position | Substituent | Electronic Effect | Primary Reactivity Profile |
| C1 | -OH | Electron-Donating | Acidic proton; primary site for O-alkylation/protection. |
| C2 | -F | Electron-Withdrawing | Modulates pKa; stable under standard Pd-catalysis. |
| C4 | -NO2 | Electron-Withdrawing | Highly susceptible to chemoselective reduction to -NH2. |
| C5 | -Br | Electron-Withdrawing | Prime site for Pd-catalyzed oxidative addition. |
Experimental Workflows & Synthetic Applications
A highly strategic application for 5-Bromo-2-fluoro-4-nitrophenol is its conversion into a 5-(alkoxy)-6-fluoroindole scaffold. Fluorinated indoles are privileged structures in medicinal chemistry (e.g., serotonin receptor modulators and kinase inhibitors).
Achieving this requires a three-step sequence: O-protection, chemoselective nitro reduction, and a palladium-catalyzed Larock heteroannulation. Below are the field-proven methodologies, emphasizing the causality behind each experimental choice.
Protocol 1: O-Alkylation (Phenol Protection)
Causality: Because the phenol is highly acidic, strong bases like Sodium Hydride (NaH) are unnecessary and risk initiating unwanted Nucleophilic Aromatic Substitution (SNAr) at the fluorine position. A mild base like Potassium Carbonate (K2CO3) is perfectly suited for this transformation[2].
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Initiation: Charge a round-bottom flask with 5-Bromo-2-fluoro-4-nitrophenol (1.0 equiv) and anhydrous DMF (0.2 M).
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Deprotonation: Add anhydrous K2CO3 (2.0 equiv) and stir the suspension at room temperature for 15 minutes to generate the phenoxide.
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Alkylation: Dropwise add benzyl bromide (BnBr, 1.1 equiv).
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Propagation: Heat the reaction mixture to 60 °C and monitor via TLC (typically complete within 2-4 hours).
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Workup: Quench the reaction with ice water, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo to yield 1-(benzyloxy)-5-bromo-2-fluoro-4-nitrobenzene.
Protocol 2: Chemoselective Nitro Reduction
Causality: Standard catalytic hydrogenation (Pd/C and H2) will cause deleterious hydrodehalogenation, stripping the bromine and potentially the fluorine from the ring. To circumvent this, a mild, chemoselective Iron/Ammonium Chloride (Fe/NH4Cl) system is deployed to reduce the nitro group while preserving the halogens[3].
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Initiation: Suspend the protected intermediate (1.0 equiv) in a 4:1 mixture of EtOH and H2O (0.1 M).
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Reagent Addition: Add Iron powder (5.0 equiv) and NH4Cl (5.0 equiv) to the mixture.
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Reduction: Heat the suspension to reflux (approx. 80 °C) with vigorous stirring for 2-3 hours.
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Monitoring: Monitor by LC-MS to ensure complete consumption of the nitro compound.
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Workup (Critical): Cool to room temperature and filter the mixture through a pad of Celite® to remove the iron sludge, washing the pad generously with EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate the organic layer, dry, and evaporate. Result: This yields 4-(benzyloxy)-2-bromo-5-fluoroaniline—a perfect ortho-bromoaniline precursor.
Protocol 3: Palladium-Catalyzed Larock Indole Synthesis
Causality: The Larock synthesis utilizes an ortho-haloaniline and an alkyne to construct an indole[4]. By mapping the topology of our intermediate, the original C3 (H) becomes indole C4, C4 (OBn) becomes indole C5, and C5 (F) becomes indole C6.
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Preparation: In an oven-dried Schlenk tube, combine the ortho-bromoaniline (1.0 equiv), an internal alkyne (e.g., diphenylacetylene, 1.5 equiv), LiCl (1.0 equiv), and Na2CO3 (2.0 equiv).
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Degassing: Add anhydrous DMF (0.1 M) and degas the mixture via three freeze-pump-thaw cycles to prevent catalyst poisoning.
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Catalysis: Under a nitrogen atmosphere, add Pd(OAc)2 (5 mol%).
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Annulation: Seal the tube and heat to 100 °C for 12-16 hours.
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Isolation: Cool the mixture, dilute with EtOAc, wash sequentially with water and brine, and purify via flash column chromatography to isolate the target 5-(benzyloxy)-6-fluoroindole derivative.
Mechanistic Pathways
The following diagram maps the logical progression of the synthesis, highlighting the transformation of the functional groups at each stage.
Figure 1: Three-step synthetic workflow from 5-Bromo-2-fluoro-4-nitrophenol to an indole scaffold.
Conclusion
5-Bromo-2-fluoro-4-nitrophenol is far more than a simple substituted benzene; it is a highly programmable synthetic module. By understanding the electronic interplay between the acidic phenol, the reducible nitro group, and the orthogonal halogens, researchers can deploy chemoselective protocols to build complex, high-value heterocyclic systems like 5,6-disubstituted indoles. The methodologies outlined herein provide a robust, self-validating foundation for integrating this building block into advanced drug discovery pipelines.
References
- BLD Pharm. "1805031-77-9 | 5-Bromo-2-fluoro-4-nitrophenol".
- Synthetic Communications (Taylor & Francis). "Improved Cs2CO3 Promoted O-Alkylation of Phenols".
- Synthetic Communications (Taylor & Francis). "Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines".
- PMC (NIH). "A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans".

